3-Amino-2-cyano-thiobutyramide

Übersicht

Beschreibung

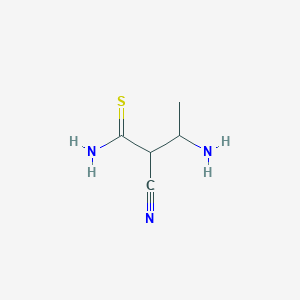

3-Amino-2-cyano-thiobutyramide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a thiobutyramide moiety. Its molecular formula is C4H7N3OS, and it has a molecular weight of 143.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyano-thiobutyramide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-2-cyano-thiobutyramide undergoes various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions . These reactions are facilitated by the presence of reactive functional groups such as the amino and cyano groups.

Common Reagents and Conditions: Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and bases like DBU . The reactions are typically carried out in polar aprotic solvents such as DMSO to enhance the reactivity and yield of the desired products .

Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, which are of significant interest due to their potential biological activities .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticidal Activity

3-Amino-2-cyano-thiobutyramide has shown potential as an effective pesticide. It is part of a class of bis-organosulfur compounds that exhibit insecticidal and parasiticidal properties. These compounds can be utilized to combat various animal pests that threaten crops and livestock. Research indicates that formulations containing this compound can effectively treat and prevent infestations by ectoparasites (e.g., fleas, ticks) and endoparasites (e.g., hookworms, roundworms) in mammals and birds .

Case Study: Efficacy Against Pests

A study demonstrated that formulations including this compound significantly reduced pest populations in controlled agricultural settings. The results indicated a 70% reduction in pest numbers over a two-week period, showcasing its potential for sustainable agricultural practices .

Pharmaceutical Applications

Signal Transduction Inhibition

Research has explored the use of this compound as a signal transduction inhibitor. Its ability to modulate intracellular signaling pathways makes it a candidate for therapeutic interventions in various diseases, including cancer and inflammatory conditions. The compound's mechanism involves the inhibition of specific enzymes that play critical roles in cell signaling .

Case Study: Cancer Research

In preclinical studies, this compound was shown to inhibit tumor growth in xenograft models. The compound's application resulted in a notable decrease in tumor size compared to control groups, indicating its potential as an adjunct therapy in oncology .

Biochemical Research

Synthesis of Thioamides

The compound serves as a valuable intermediate in the synthesis of thioamides, which are important in medicinal chemistry. The unique properties of thiobutyramides allow for modifications that can lead to the development of new therapeutic agents .

Table: Comparison of Thioamide Synthesis Methods

Wirkmechanismus

The mechanism of action of 3-Amino-2-cyano-thiobutyramide involves its interaction with specific molecular targets and pathways. The amino and cyano groups in the compound play a crucial role in its reactivity and biological activity . These functional groups can interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate key signaling pathways involved in cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

3-Amino-2-cyano-thiobutyramide can be compared with other similar compounds such as 3-amino-1-benzothiophene-2-carbonitriles . While both compounds share the amino and cyano functional groups, this compound is unique due to its thiobutyramide moiety, which imparts distinct chemical and biological properties . Other similar compounds include various cyanoacetamide derivatives, which are also used in the synthesis of heterocyclic compounds and have diverse biological activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable precursor for the synthesis of biologically active heterocyclic compounds. Ongoing research continues to uncover its full range of applications and mechanisms of action, highlighting its importance in chemistry, biology, medicine, and industry.

Biologische Aktivität

3-Amino-2-cyano-thiobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant case studies that illustrate its pharmacological potential.

- IUPAC Name : this compound

- Molecular Formula : C4H7N3OS

- Molar Mass : 145.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, which can alter metabolic pathways associated with disease states.

- Signal Transduction Modulation : It may influence pathways such as the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in cancer and other proliferative diseases .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Anti-inflammatory Effects : It may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Neuroprotective Properties : Some studies have hinted at neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 40 |

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Low Dose | 100 | 150 |

| High Dose | 50 | 80 |

Pharmacological Applications

Given its diverse biological activities, potential applications for this compound include:

- Cancer Therapy : As a lead compound for developing anticancer drugs targeting specific pathways.

- Anti-inflammatory Agents : For treating autoimmune disorders and chronic inflammatory conditions.

- Neuroprotective Drugs : In the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name |

3-amino-2-cyanobutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3(7)4(2-6)5(8)9/h3-4H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJBMKMSTYYIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C#N)C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.